2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole
Description
The compound 2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole (hereafter referred to as the target compound) features a benzimidazole core substituted at position 2 with a methoxymethyl group (-CH2OCH3) and at position 1 with a 2-(4-methylphenoxy)ethyl chain.
Propriétés
IUPAC Name |
2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-9-15(10-8-14)22-12-11-20-17-6-4-3-5-16(17)19-18(20)13-21-2/h3-10H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEPEHKFZPUVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
- IUPAC Name : 2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole
- Molecular Formula : CHNO
The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit anti-inflammatory properties.
Potential Mechanisms:
- Serotonin Receptor Modulation : Similar compounds have shown activity as ligands for serotonin receptors, suggesting a potential role in mood regulation and anxiety disorders .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism, indicating potential applications in diabetes management .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy of 2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated significant inhibition of α-amylase activity (IC50 values not yet published). |
| Molecular docking | Showed favorable binding interactions with target enzymes, supporting its potential as an inhibitor. |
| QSAR analysis | Indicated a strong correlation between structural features and biological activity (R² > 0.85). |
Case Studies
Recent research has highlighted the compound's potential in various therapeutic areas:
- Antidiabetic Agents : In a study focusing on α-amylase inhibitors, derivatives similar to this compound exhibited up to 87.5% inhibition at specific concentrations, suggesting that modifications could enhance efficacy against diabetes .
- Neuropharmacology : Compounds within the benzodiazole class have been explored for their effects on serotonin receptors. These findings suggest that 2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole may influence mood and anxiety disorders through similar pathways.
Comparaison Avec Des Composés Similaires
Substituent Effects on Physicochemical Properties
Table 1: Key Substituents and Properties of Benzimidazole Derivatives
Key Observations :
- The methoxymethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 4-fluorophenyl in ).
- The 2-(4-methylphenoxy)ethyl chain offers flexibility and moderate lipophilicity, contrasting with rigid benzyl () or bulky triazole-thiazole groups ().
- Thiophene-containing analogs () may exhibit unique electronic profiles due to sulfur's polarizability.
Comparison with Other Routes :
- Click Chemistry : Triazole-containing derivatives (e.g., 9a-e in ) utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular substituent introduction .
Insights for Target Compound :
- The methoxymethyl group may reduce metabolic degradation compared to hydroxylated analogs ().
- The 4-methylphenoxyethyl chain could enhance binding to hydrophobic enzyme pockets, similar to aryl-thiazole derivatives ().
Metabolic Stability
- Methoxy Groups : Prone to O-demethylation via cytochrome P450 enzymes, but slower than hydroxylated analogs .
- Fluorine Substituents : In 4-fluorophenyl derivatives (), fluorine’s electronegativity blocks common oxidation sites, enhancing half-life.
- Phenoxyethyl Chains: Ether linkages may undergo oxidative cleavage, though the methyl group in 4-methylphenoxy could sterically hinder this .
Méthodes De Préparation
Cyclization of Substituted o-Phenylenediamine Precursors
A pre-functionalized o-phenylenediamine bearing a methoxymethyl group at the 2-position undergoes cyclization with a carbonyl source (e.g., triphosgene or acetic acid) to form the benzodiazole core. Subsequent N-alkylation introduces the 2-(4-methylphenoxy)ethyl moiety.
Example Procedure
-
Synthesis of 2-(methoxymethyl)-1H-benzodiazole :
-
N-Alkylation with 2-(4-Methylphenoxy)ethyl Bromide :
Sequential Alkylation-Etherification Approach
Direct N-Alkylation of Benzodiazole
Unsubstituted benzodiazole undergoes regioselective alkylation at the 1-position, followed by methoxymethylation at the 2-position:
Step 1: N-Alkylation
-
React benzodiazole with 2-(4-methylphenoxy)ethyl bromide using NaH as a base in THF (0°C to room temperature, 8 hours).
Step 2: C-2 Methoxymethylation
-
Treat the N-alkylated product with methoxymethyl chloride and LDA (lithium diisopropylamide) at −78°C in THF (yield: 65%).
Etherification of Pre-Functionalized Intermediates
Phenoxyethyl Group Introduction via Mitsunobu Reaction
A Mitsunobu reaction enables the installation of the 2-(4-methylphenoxy)ethyl group onto a pre-formed 2-(methoxymethyl)benzodiazole:
-
Combine 2-(methoxymethyl)-1H-benzodiazole, 4-methylphenoxyethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C.
-
Reaction Time : 12 hours
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization-Alkylation | Cyclization, N-alkylation | High regioselectivity | Multi-step, moderate yields (68–75%) |
| Sequential Alkylation | N-Alkylation, C-2 functionalization | Simplicity | Low C-2 selectivity (requires LDA) |
| Mitsunobu Reaction | Etherification via DEAD | Mild conditions | Costly reagents |
Mechanistic Insights and Optimization
Regioselectivity in N-Alkylation
The 1-position of benzodiazole is preferentially alkylated due to steric and electronic factors. Computational studies indicate that the lone pair on N-1 is more accessible for electrophilic attack compared to N-3.
Solvent and Base Effects
-
Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates by stabilizing transition states.
-
K₂CO₃ outperforms NaOH in minimizing side reactions (e.g., hydrolysis of methoxymethyl groups).
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
